molecular formula C6H10ClFO2S B2916724 [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1785566-84-8

[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2916724
CAS No.: 1785566-84-8
M. Wt: 200.65
InChI Key: AGCQMPOHVXKTNT-UHFFFAOYSA-N
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Description

[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C6H10ClFO2S and a molecular weight of 200.66 g/mol . It is known for its applications in various chemical reactions and research fields.

Safety and Hazards

“[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride” is a hazardous chemical. It is recommended to handle it with appropriate safety measures. The Material Safety Data Sheet (MSDS) provides detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with fluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but lacks the fluoromethyl and cyclobutyl groups.

    Cyclobutylmethanesulfonyl Chloride: Similar but does not contain the fluoromethyl group.

    Fluoromethylsulfonyl Chloride: Similar but lacks the cyclobutyl group.

Uniqueness:

    Structural Features: The presence of both the fluoromethyl and cyclobutyl groups in [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride makes it unique compared to other sulfonyl chlorides.

Properties

IUPAC Name

[1-(fluoromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCQMPOHVXKTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CF)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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